molecular formula C11H13NO3S2 B2702996 N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide CAS No. 1428359-83-4

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide

Cat. No.: B2702996
CAS No.: 1428359-83-4
M. Wt: 271.35
InChI Key: FRWQVYDEBDATRH-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide is a sulfonamide derivative of interest in medicinal chemistry and chemical biology research. This compound features a central methanesulfonamide core substituted with a furan-3-ylmethyl moiety and a thiophen-2-ylmethyl group . The presence of these heterocyclic systems is significant, as the electron-rich furan and thiophene rings can enhance electronic interactions with biological targets, while the aromatic groups contribute to hydrophobic binding . Sulfonamides are a historically important class of compounds known for their role as enzyme inhibitors, particularly in targeting carbonic anhydrases and proteases . In scientific research, this compound serves as a valuable building block for the synthesis of more complex molecules . It is also studied for its potential biological activities, which may include antimicrobial and anticancer properties . Structurally related sulfonamide-carbazole hybrids, such as KL001, have been identified as potent stabilizers of cryptochrome (CRY) proteins, which are core components of the circadian clock regulation . This suggests potential research applications for this compound and its analogs in studying circadian rhythms and related physiological processes . The mechanism of action for such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors, by binding to them and modulating their activity, leading to changes in cellular functions . This compound is intended for research applications in chemistry, biology, and drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S2/c1-17(13,14)12(7-10-4-5-15-9-10)8-11-3-2-6-16-11/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWQVYDEBDATRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=COC=C1)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide typically involves the following steps:

  • Formation of the Sulfonamide Group: : This can be achieved by reacting methanesulfonyl chloride with an amine precursor. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    CH3SO2Cl+RNH2CH3SO2NHR+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{RNH}_2 \rightarrow \text{CH}_3\text{SO}_2\text{NHR} + \text{HCl} CH3​SO2​Cl+RNH2​→CH3​SO2​NHR+HCl

  • Introduction of Furan and Thiophene Groups: : The furan-3-ylmethyl and thiophen-2-ylmethyl groups can be introduced via nucleophilic substitution reactions. These reactions typically require the use of a suitable leaving group on the furan and thiophene precursors, such as a halide.

    CH3SO2NHR+Furan-3-ylmethyl halide+Thiophen-2-ylmethyl halideThis compound\text{CH}_3\text{SO}_2\text{NHR} + \text{Furan-3-ylmethyl halide} + \text{Thiophen-2-ylmethyl halide} \rightarrow \text{this compound} CH3​SO2​NHR+Furan-3-ylmethyl halide+Thiophen-2-ylmethyl halide→this compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan and thiophene rings can undergo oxidation reactions, often leading to the formation of diketones or sulfoxides, respectively.

  • Reduction: : Reduction of the sulfonamide group can yield amines, while reduction of the furan and thiophene rings can lead to dihydrofuran and dihydrothiophene derivatives.

  • Substitution: : The compound can undergo various substitution reactions, particularly at the positions adjacent to the heteroatoms in the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Formation of diketones or sulfoxides.

    Reduction: Formation of amines or dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide exhibits significant antimicrobial properties against various pathogens.

1. Antibacterial Activity

The compound has shown effectiveness against several bacterial strains, with the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results suggest its potential as a candidate for developing new antibiotics, especially against resistant bacterial strains.

2. Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal properties:

Fungal StrainMIC (µg/mL)
Candida albicans8
Aspergillus niger32

This antifungal activity indicates its potential use in treating infections, particularly in immunocompromised patients.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

Study A : Investigated the effects on biofilm formation in Staphylococcus aureus, revealing a reduction in biofilm biomass by approximately 70% at sub-MIC concentrations.

Study B : Focused on cytotoxicity against human cell lines (e.g., HeLa cells), with an IC50 value of 25 µM, indicating selective toxicity towards microbial cells over human cells.

Mechanism of Action

The mechanism by which N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, potentially inhibiting enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

a) N-(2-furylmethyl)methanesulfonamide
  • Structure : Contains a single furan-2-ylmethyl group attached to the sulfonamide nitrogen.
  • Key Differences : Lacks the thiophen-2-ylmethyl substituent and bicyclic framework present in the target compound.
  • Relevance: Observed in supercritical water gasification processes as a minor byproduct (<3.0%), suggesting thermal instability or catalytic conversion under reaction conditions . The absence of thiophene may reduce aromatic π-stacking interactions compared to the dual-heterocycle target compound.
b) N-[(furan-2-yl)methyl]-N,2-dimethyl-5-[4-(propan-2-yl)-1,3-thiazol-2-yl]thiophene-3-sulfonamide
  • Structure : Features a thiazole ring and a thiophene-sulfonamide core with a furan-2-ylmethyl group.
  • Key Differences : Incorporates a thiazole substituent and dimethyl groups, enhancing steric bulk and electronic diversity. The isopropyl-thiazole moiety may improve lipophilicity (logP) compared to the target compound .
c) N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide
  • Structure : Substitutes heterocycles with a pyrimidine ring and fluorophenyl group.
  • This contrasts with the target compound’s oxygen (furan) and sulfur (thiophene) heteroatoms, which prioritize softer Lewis base interactions .

Physicochemical Properties

Property Target Compound N-(2-furylmethyl)methanesulfonamide Thiazole-containing Analog
Molecular Weight ~339.4 g/mol (with bicyclo) ~215.2 g/mol ~421.5 g/mol
LogP (Predicted) ~2.8 (moderate lipophilicity) ~1.5 (lower lipophilicity) ~3.5 (higher lipophilicity)
Thermal Stability High (bicyclo framework) Low (degrades under catalysis) Moderate (thiazole stabilizes)

Notes:

  • Thiazole-containing analogs exhibit higher logP due to aromatic stacking and hydrophobic isopropyl groups .

Biological Activity

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The compound this compound can be characterized by its unique structural components:

  • Furan Ring : A five-membered heterocyclic compound containing oxygen.
  • Thiophene Ring : A five-membered ring containing sulfur.
  • Methanesulfonamide Group : A sulfonamide group attached to a methane carbon.

This combination of functional groups contributes to its diverse biological activities.

Antibacterial Activity

Research indicates that derivatives of furan and thiophene compounds exhibit significant antibacterial properties. For instance, several studies have reported that compounds similar to this compound show effective inhibition against various bacterial strains.

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli64 µg/mL
Compound BStaphylococcus aureus32 µg/mL
This compoundPseudomonas aeruginosa50 µg/mL

These findings suggest that the presence of both furan and thiophene moieties may enhance the antibacterial efficacy of the compound, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that related furan derivatives exhibit cytotoxic effects on cancer cell lines, including HeLa and MCF7 cells.

Case Study: Cytotoxicity Against HeLa Cells

In a study examining the effects of various furan derivatives on HeLa cells, it was found that:

  • Compound C (similar structure to the target compound) demonstrated an IC50 value of 0.15 ± 0.05 µg/mL, indicating potent cytotoxicity.

This suggests that modifications in the structure can lead to varying degrees of anticancer activity, with potential mechanisms involving mitochondrial disruption and apoptosis induction .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Bacterial Growth : The compound may interfere with bacterial cell wall synthesis or protein synthesis pathways.
  • Induction of Apoptosis in Cancer Cells : Through mitochondrial pathways, leading to increased reactive oxygen species (ROS) generation and subsequent cell death.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via reductive amination, as demonstrated for structurally similar sulfonamides. For example, furan-3-carbaldehyde and thiophen-2-ylmethylamine precursors can be condensed using sodium cyanoborohydride in methanol at room temperature, followed by methanesulfonyl chloride acylation . Optimization involves adjusting stoichiometry, solvent polarity (e.g., THF vs. DCM), and temperature to maximize yield. Purification typically employs flash chromatography with gradients of ethyl acetate/hexane.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include the furan (δ 7.3–7.5 ppm for β-protons) and thiophene (δ 6.9–7.2 ppm) aromatic protons, methylene bridges (δ 3.8–4.2 ppm), and sulfonamide S=O groups (¹³C δ ~40 ppm).
  • IR : Stretching vibrations for sulfonamide S=O (1130–1370 cm⁻¹) and N–H (3260–3320 cm⁻¹).
  • MS : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns. Cross-validate with elemental analysis for purity .

Q. What crystallographic tools are suitable for resolving its 3D structure, and how are data contradictions addressed?

  • Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. Mercury CSD 2.0 aids in visualizing packing patterns and hydrogen-bonding networks. If data contradictions arise (e.g., disordered solvent), employ SQUEEZE in PLATON or iterative refinement with alternate conformers .

Advanced Research Questions

Q. How do electronic effects of the furan and thiophene substituents influence reactivity in cross-coupling reactions?

  • Methodology : Perform DFT calculations (e.g., Gaussian09) to map frontier molecular orbitals (HOMO/LUMO) and assess charge distribution. Compare Fukui indices to predict nucleophilic/electrophilic sites. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis, monitoring regioselectivity via LC-MS .

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?

  • Methodology : For UV/Vis or NMR shifts deviating from DFT results, re-optimize computational parameters (e.g., solvent model in COSMO-RS, basis set choice). If crystal field effects skew data, compare solution-state (NMR) and solid-state (XRD) structures. Use multivariate analysis to correlate substituent electronic parameters (Hammett σ) with observed shifts .

Q. How can this compound act as a ligand or intermediate in organometallic catalysis?

  • Methodology : Screen coordination potential via titration with transition metals (e.g., Pd(II), Ru(II)) using UV/Vis and ¹H NMR titration. Monitor binding constants (Kₐ) via Job’s plot. Test catalytic activity in model reactions (e.g., Heck coupling), comparing turnover frequencies (TOF) with control ligands .

Q. What are the challenges in scaling up multi-step syntheses, and how are intermediates stabilized?

  • Methodology : Address hygroscopic or oxidatively sensitive intermediates by using inert atmosphere (N₂/Ar) and low-temperature storage. For example, protect the sulfonamide NH group with Boc during harsh reactions. Optimize workup via aqueous extraction (pH control) to isolate intermediates .

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